Ethyl 1-(2,4-dichlorobenzyl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(2,4-dichlorobenzyl)piperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2,4-dichlorobenzyl)piperidine-3-carboxylate typically involves the reaction of 2,4-dichlorobenzyl chloride with piperidine-3-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2,4-dichlorobenzyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl chloride moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Ethyl 1-(2,4-dichlorobenzyl)piperidine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various bioactive molecules and complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-(2,4-dichlorobenzyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Ethyl piperidine-3-carboxylate: A similar compound without the dichlorobenzyl group.
2,4-Dichlorobenzyl chloride: A precursor used in the synthesis of Ethyl 1-(2,4-dichlorobenzyl)piperidine-3-carboxylate.
Piperidine derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
This compound is unique due to the presence of the 2,4-dichlorobenzyl group, which imparts specific chemical and biological properties
Properties
IUPAC Name |
ethyl 1-[(2,4-dichlorophenyl)methyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO2/c1-2-20-15(19)12-4-3-7-18(10-12)9-11-5-6-13(16)8-14(11)17/h5-6,8,12H,2-4,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMSYYJLUNHYCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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